

Application Notes and Protocols: Cobalt-Catalyzed Hydroformylation in Industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt tetracarbonyl hydride

Cat. No.: B231246

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial applications of cobalt-catalyzed hydroformylation, also known as the oxo process. This process is a cornerstone of industrial organic synthesis, enabling the large-scale production of aldehydes and alcohols from olefins. These products serve as crucial building blocks for a vast array of secondary products, including plasticizers, detergents, solvents, and pharmaceuticals.^{[1][2]} While rhodium-based catalysts often dominate the hydroformylation of short-chain olefins, cobalt catalysts remain economically advantageous and are widely used for the production of medium- to long-chain aldehydes and alcohols.^[1]

Overview of Industrial Processes

Several major industrial processes utilize cobalt catalysts for hydroformylation. These processes are primarily differentiated by their methods of catalyst recovery and the specific olefins they process.

- BASF-Oxo Process: This process is typically employed for the hydroformylation of higher olefins.^[1] A key feature is the catalyst recovery, which involves oxidizing the cobalt catalyst to a water-soluble Co^{2+} salt with air in the presence of acetic or formic acid.^[1] This aqueous cobalt solution is then recycled back to the reactor.^[1]
- Exxon Process (Kuhlmann or PCUK-oxo process): This process is suited for the hydroformylation of C6 to C12 olefins.^[1] Catalyst recovery is achieved by treating the

organic product phase with an aqueous solution of sodium hydroxide or sodium carbonate.

[1] The active cobalt carbonyl hydride catalyst is then regenerated by neutralization with sulfuric acid under carbon monoxide pressure and extracted back into the olefin feed.[1]

- Shell Process: This process is notable for its use of phosphine-modified cobalt catalysts for the hydroformylation of C7 to C14 olefins.[3][4] The resulting aldehydes are often directly hydrogenated to fatty alcohols, which are valuable as feedstocks for detergents.[4] The catalyst is recycled by distillation of the alcohol products.

Quantitative Data Summary

The following table summarizes typical reaction conditions and performance metrics for various industrial cobalt-catalyzed hydroformylation processes.

Process	Olefin Substrate	Catalyst	Temperature (°C)	Pressure (bar)	Primary Product(s)	Linear: Branched Ratio	Reference
Ruhrchemie (Original)	Propene	$\text{HCo}(\text{CO})_4$	110 - 160	200 - 300	Butanals	~4:1	[3]
BASF-Oxo	Higher Olefins	Cobalt Carbonyl	150 - 170	~300	Higher Aldehydes	High linear selectivity at lower temperatures	[1]
Exxon	C6 - C12 Olefins	Cobalt Carbonyl	160 - 180	~300	C7 - C13 Aldehydes	-	[1]
Shell	C7 - C14 Olefins	Phosphine-modified Cobalt	150 - 200	50 - 100	C8 - C15 Alcohols	6-8:1	[3][5]
Mild Condition	Branched Internal Olefins	Unmodified Cobalt Carbonyl	140	30	Aldehydes	High regioselectivity	[6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to cobalt-catalyzed hydroformylation.

Catalyst Preparation: In-situ Generation of Hydridocobalt Tetracarbonyl ($\text{HCo}(\text{CO})_4$)

The active catalyst, hydridocobalt tetracarbonyl ($\text{HCo}(\text{CO})_4$), is typically generated in-situ from its precursor, dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$), in the presence of hydrogen.[7]

Materials:

- Dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$)
- Solvent (e.g., toluene, tetraglyme)
- High-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls.
- Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1 or 1:2 $\text{H}_2:\text{CO}$)

Procedure:

- Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled.
- Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the autoclave with the desired amount of dicobalt octacarbonyl and the solvent.
- Purging: Seal the autoclave and purge several times with nitrogen to remove any residual oxygen.
- Pressurization and Heating: Pressurize the autoclave with syngas to the desired pressure. Begin stirring and heat the reactor to the reaction temperature. The $\text{HCo}(\text{CO})_4$ catalyst will form under these conditions.

General Protocol for Hydroformylation of 1-Octene

This protocol describes a laboratory-scale hydroformylation of 1-octene using an in-situ generated cobalt catalyst.

Materials:

- 1-Octene
- Dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$)
- Toluene (solvent)
- Syngas (1:1 $\text{H}_2:\text{CO}$)

- High-pressure autoclave
- Gas chromatograph with a flame ionization detector (GC-FID) for analysis

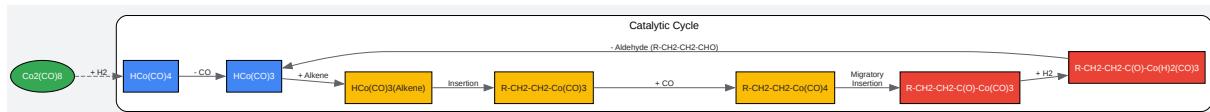
Procedure:

- Catalyst Preparation: Prepare the active cobalt catalyst in-situ as described in Protocol 2.1.
- Substrate Addition: Once the catalyst is formed and the reactor has reached the desired temperature and pressure (e.g., 140°C, 40 bar), introduce the 1-octene substrate into the autoclave via a high-pressure pump or injection port.[8]
- Reaction: Maintain the reaction at the set temperature and pressure with continuous stirring for the desired reaction time (e.g., 4 hours).
- Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.
- Sample Analysis: Withdraw a sample of the reaction mixture for analysis. Dilute the sample with a suitable solvent (e.g., toluene) and analyze by GC-FID to determine the conversion of 1-octene and the selectivity for the resulting nonanal isomers (linear and branched).[9]

Catalyst Recovery (BASF-Oxo Process Principle)

This protocol outlines the principle of cobalt catalyst recovery by oxidation.

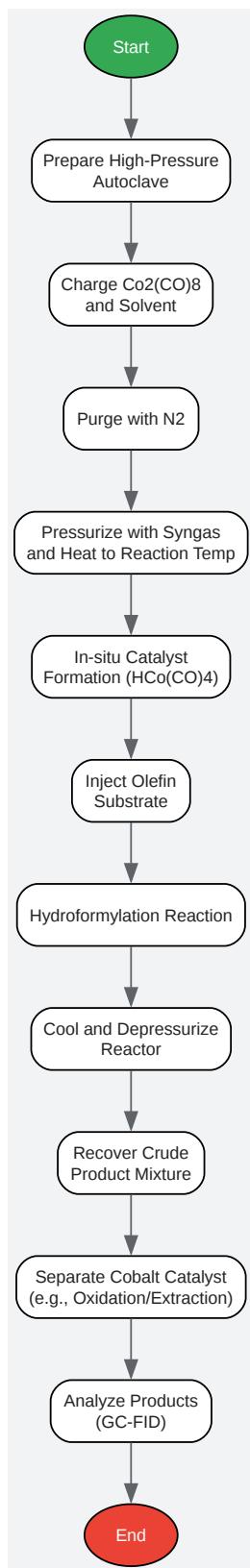
Materials:


- Hydroformylation product mixture containing the cobalt catalyst
- Acetic acid or formic acid
- Air or oxygen source
- Separatory funnel

Procedure:

- Oxidation: Transfer the reaction mixture to a suitable vessel. Add aqueous acetic acid or formic acid.
- Aeration: Bubble air or oxygen through the mixture while stirring vigorously. This will oxidize the cobalt carbonyl to the water-soluble Co^{2+} salt.
- Phase Separation: Transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate.
- Extraction: Drain the lower aqueous layer containing the cobalt salt. The organic layer contains the aldehyde and alcohol products.
- Recycling: The aqueous cobalt solution can be concentrated and recycled for use in subsequent hydroformylation reactions.

Visualizations


Catalytic Cycle of Cobalt-Catalyzed Hydroformylation

[Click to download full resolution via product page](#)

Caption: Mechanism of cobalt-catalyzed hydroformylation.

General Experimental Workflow for Cobalt-Catalyzed Hydroformylation

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for hydroformylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. Hydroformylation | PDF [slideshare.net]
- 3. osti.gov [osti.gov]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Cobalt-Catalyzed Hydroformylation in Industry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b231246#industrial-applications-of-cobalt-catalyzed-hydroformylation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com